molecular formula C10H8ClNO2 B15068477 5-Chloro-8-methoxyquinolin-4-ol CAS No. 1153084-29-7

5-Chloro-8-methoxyquinolin-4-ol

Cat. No.: B15068477
CAS No.: 1153084-29-7
M. Wt: 209.63 g/mol
InChI Key: OOXYRZPBDBTGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-methoxyquinolin-4-ol is a heterocyclic aromatic compound belonging to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 8th position, and a hydroxyl group at the 4th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methoxyquinolin-4-ol typically involves the chlorination and methoxylation of quinoline derivatives. One common method involves the reaction of 4-chloro-2-nitrophenol with 4-chloro-ortho-aminophenol in the presence of glycerol and concentrated sulfuric acid. The reaction is carried out at elevated temperatures, typically between 100°C to 170°C, with the gradual addition of sulfuric acid to promote the reaction and remove water byproducts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves chloridization, extraction, neutralization, washing, separation, and drying steps. The use of hydrochloric acid and other reagents ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methoxyquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine or methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

5-Chloro-8-methoxyquinolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxyquinolin-4-ol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact pathways and molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-methoxyquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methoxy, and hydroxyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1153084-29-7

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13)

InChI Key

OOXYRZPBDBTGKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2

Origin of Product

United States

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